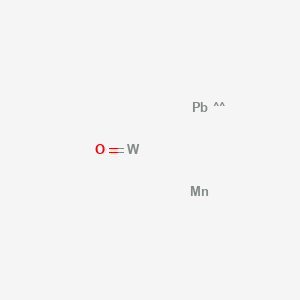
2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its diverse applications in synthetic organic chemistry and pharmaceuticals, particularly as a chiral auxiliary and an antibacterial agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- typically involves the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
化学反応の分析
Types of Reactions: 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinone derivatives with additional functional groups, while reduction can yield simpler, reduced forms of the compound .
科学的研究の応用
Chemistry: In synthetic organic chemistry, 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals .
Biology and Medicine: The compound is part of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria. It is used in the development of antibacterial agents such as linezolid and tedizolid .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable in the synthesis of complex molecules required in drug development .
作用機序
The mechanism of action of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
- 4,4-Dimethyl-2-oxazolidinone
- 3-Chloro-4,4-dimethyl-2-oxazolidinone
- Linezolid
- Tedizolid
Comparison: While 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- shares structural similarities with other oxazolidinones, its unique substituents confer distinct chemical and biological properties.
特性
CAS番号 |
111838-81-4 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
4,4-dimethyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4H,1,5H2,2-3H3 |
InChIキー |
RDPLMLHGTKXGNW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=O)N1C(=O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


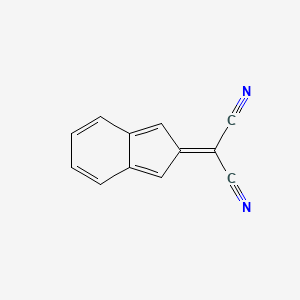
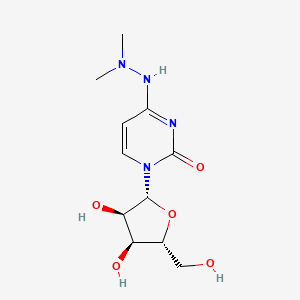
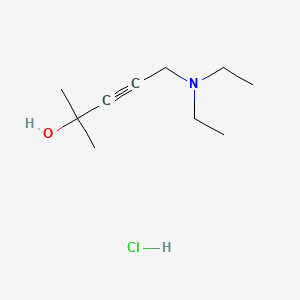
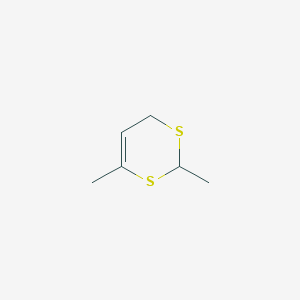



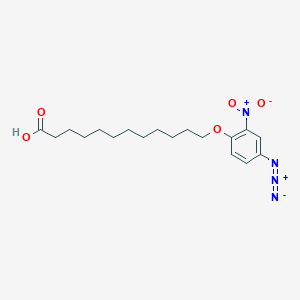
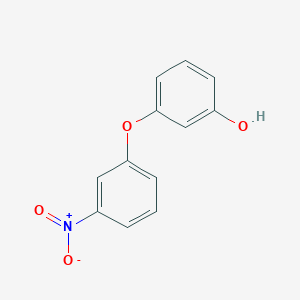
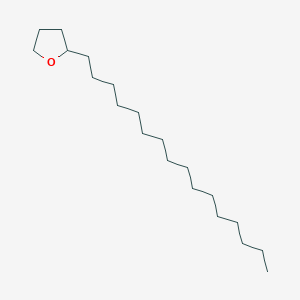
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
